molecular formula C9H17NO2 B2728560 Ethyl 2-pyrrolidin-1-ylpropanoate CAS No. 26846-86-6

Ethyl 2-pyrrolidin-1-ylpropanoate

Cat. No.: B2728560
CAS No.: 26846-86-6
M. Wt: 171.24
InChI Key: MHGPWEICKXUJLS-UHFFFAOYSA-N
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Description

Ethyl 2-pyrrolidin-1-ylpropanoate is a chemical compound with the molecular formula C9H17NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Ethyl 2-pyrrolidin-1-ylpropanoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-pyrrolidin-1-ylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2-pyrrolidin-1-ylpropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol. Lithium aluminum hydride is a common reducing agent used for this purpose.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols. This can lead to the formation of amides or thioesters.

    Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to yield 2-pyrrolidin-1-ylpropanoic acid and ethanol.

Scientific Research Applications

Ethyl 2-pyrrolidin-1-ylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: This compound can be used in studies involving enzyme inhibition or receptor binding due to its potential interactions with biological macromolecules.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: this compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 2-pyrrolidin-1-ylpropanoate involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding or hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity or altering their function. The ester group may also undergo hydrolysis in biological systems, releasing the active 2-pyrrolidin-1-ylpropanoic acid, which can further interact with molecular targets.

Comparison with Similar Compounds

Ethyl 2-pyrrolidin-1-ylpropanoate can be compared with other pyrrolidine derivatives, such as:

    2-pyrrolidin-1-ylpropanoic acid: The acid form of the compound, which may have different solubility and reactivity properties.

    N-methylpyrrolidine: A similar compound with a methyl group instead of the ethyl ester, which may affect its biological activity and chemical reactivity.

    Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with a carboxylic acid group, used in different chemical and biological applications.

This compound is unique due to its ester functionality, which provides distinct reactivity and potential for hydrolysis, making it a versatile compound in various research fields.

Biological Activity

Ethyl 2-pyrrolidin-1-ylpropanoate, a compound characterized by its pyrrolidine ring and ester functional group, has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be synthesized through the reaction of ethyl alcohol with 2-pyrrolidin-1-ylpropanoic acid. Its molecular formula is C11H19NO2C_{11}H_{19}NO_2, which highlights the presence of both an ester and a pyrrolidine moiety. The structural characteristics contribute to its unique interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The pyrrolidine ring allows for:

  • Hydrogen Bonding : This facilitates interactions with proteins and enzymes.
  • Hydrophobic Interactions : Enhances binding affinity to lipid membranes or hydrophobic pockets in proteins.
  • Enzyme Inhibition : Potentially inhibits specific enzymes involved in neurotransmitter systems, thus influencing physiological responses.

The ester group may undergo hydrolysis in biological systems, releasing active metabolites that can further engage with molecular targets, enhancing the compound's pharmacological profile .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly concerning:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter release and receptor activity, making it a candidate for studying central nervous system disorders.
  • Pharmacological Applications : Its structural properties suggest potential applications in the development of drugs targeting neurological pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Neurotransmitter ModulationInfluences neurotransmitter systems and receptor activity
Enzyme InhibitionPotential inhibition of specific enzymes
Pharmacological PotentialApplications in drug development for CNS disorders

Case Studies and Research Findings

Several studies have explored the pharmacological implications of this compound:

  • Neuropharmacological Study :
    • A study investigated the effects of this compound on neurotransmitter release in vitro. Results indicated significant modulation of dopamine and serotonin levels, suggesting its potential as a therapeutic agent for mood disorders .
  • Enzyme Interaction Analysis :
    • Research focused on the compound's interaction with acetylcholinesterase (AChE), revealing that it acts as a reversible inhibitor. This property is particularly relevant for developing treatments for Alzheimer's disease .
  • Comparative Analysis with Similar Compounds :
    • A comparative study highlighted this compound's efficacy against other pyrrolidine derivatives, showing superior binding affinity to target receptors involved in CNS functions .

Properties

IUPAC Name

ethyl 2-pyrrolidin-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)8(2)10-6-4-5-7-10/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGPWEICKXUJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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